(5E)-5-[[1-(4-bromonaphthalen-1-yl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Overview
Description
The compound “(5E)-5-[[1-(4-bromonaphthalen-1-yl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione” is a complex organic molecule. It features a combination of aromatic and heterocyclic structures, which may impart unique chemical and physical properties. This compound could potentially be of interest in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrrole and diazinane rings, followed by the introduction of the bromonaphthalene and sulfanylidene groups. Typical reaction conditions might include:
Formation of Pyrrole Ring: This could involve the condensation of a 1,4-dicarbonyl compound with an amine.
Formation of Diazinane Ring: This might be achieved through cyclization reactions involving appropriate precursors.
Introduction of Bromonaphthalene: This step could involve a bromination reaction using bromine or a brominating agent.
Final Assembly: The final step might involve coupling reactions to assemble the complete molecule.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to ensure high yield and purity. This might involve:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification: Techniques such as chromatography to purify intermediates and the final product.
Scale-Up: Adapting laboratory-scale reactions to industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the electronic properties of the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which could affect the stability and reactivity.
Substitution: Replacement of one functional group with another, which could be used to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biology, this compound might be studied for its potential biological activity. It could be screened for activity against various biological targets, such as enzymes or receptors.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials. Its unique properties might make it suitable for applications in electronics, coatings, or other advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Altering Cellular Processes: Affecting processes such as cell division, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[[1-(4-chloronaphthalen-1-yl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione
- (5E)-5-[[1-(4-fluoronaphthalen-1-yl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural features. The presence of the bromonaphthalene moiety, for example, might impart unique electronic properties compared to similar compounds with different substituents.
Properties
IUPAC Name |
(5E)-5-[[1-(4-bromonaphthalen-1-yl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O2S/c1-12-10-14(11-17-20(27)24-22(29)25(3)21(17)28)13(2)26(12)19-9-8-18(23)15-6-4-5-7-16(15)19/h4-11H,1-3H3,(H,24,27,29)/b17-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIUBSSYGUIDMZ-GZTJUZNOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C3=CC=CC=C32)Br)C)C=C4C(=O)NC(=S)N(C4=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C3=CC=CC=C32)Br)C)/C=C/4\C(=O)NC(=S)N(C4=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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